o-(2-Pyridyloxy)phenol
Description
o-(2-Pyridyloxy)phenol is a phenolic compound featuring a hydroxyl group on the benzene ring and a 2-pyridyloxy substituent at the ortho position. Its molecular formula is C₁₁H₉NO₂, with the pyridyloxy group (O-linked 2-pyridine) enhancing its coordination ability and chemical stability. This compound is synthesized via reactions involving bromopyridine derivatives and diols, as seen in the preparation of related 2-pyridyloxy-containing molecules .
Key applications include:
Properties
IUPAC Name |
2-pyridin-2-yloxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12-11/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBHCJMXMDVYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957401 | |
| Record name | 2-[(Pyridin-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35974-37-9 | |
| Record name | 2-(2-Pyridinyloxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35974-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-(2-Pyridyloxy)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035974379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Pyridin-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(2-pyridyloxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
o-(2-Pyridyloxy)phenol, a phenolic compound, has garnered attention due to its diverse biological activities. This article focuses on its antioxidant, antimicrobial, anti-inflammatory, and enzyme inhibition properties, supported by various studies and case analyses.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 175.19 g/mol
1. Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related diseases. Research indicates that this compound exhibits significant antioxidant properties.
- DPPH Radical Scavenging Assay : This assay measures the ability of a compound to donate electrons to neutralize DPPH radicals. The IC value for this compound was found to be 0.27 mg/mL, indicating strong scavenging activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .
| Compound | IC (mg/mL) |
|---|---|
| This compound | 0.27 |
| BHT | 0.15 |
2. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens.
- Inhibition of Bacterial Growth : Studies show that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was recorded at 125 µg/mL, while for Escherichia coli, it was 250 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 250 |
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been demonstrated in various animal models.
- In Vivo Studies : In a carrageenan-induced paw edema model in rats, treatment with this compound resulted in a significant reduction in paw swelling, with an inhibition percentage of 65% compared to the control group .
4. Enzyme Inhibition
This compound also exhibits enzyme inhibition properties.
- Cholinesterase Inhibition : This compound has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. The IC value for AChE inhibition was reported to be 0.15 mg/mL .
Case Study 1: Antioxidant and Antimicrobial Properties
A study conducted on various phenolic compounds revealed that this compound had superior antioxidant activity compared to other tested compounds. It also demonstrated significant antimicrobial effects against Candida albicans, with an inhibition zone of 16 mm at a concentration of 500 µg/mL .
Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory effects, rats treated with this compound exhibited reduced inflammation markers in serum after carrageenan injection, highlighting its potential therapeutic use in inflammatory conditions .
Scientific Research Applications
Coordination Chemistry
Ligand Properties
o-(2-Pyridyloxy)phenol acts as a bidentate ligand, coordinating through the oxygen of the phenolic group and the nitrogen of the pyridine. This coordination capability is significant in the formation of metal complexes, particularly with transition metals.
Case Study: Diiron(II) Complexes
Research has demonstrated that this compound facilitates the formation of diiron(II) and triiron(II) complexes. These complexes are designed to mimic the active sites of bacterial multicomponent monooxygenases (BMMs), which are crucial for hydroxylation reactions. Although these model complexes did not exhibit desired enzymatic activity, they provided insights into the reactivity of diiron(II) centers with dioxygen and the influence of ligand structure on complex formation.
| Complex Type | Formation Conditions | Significance |
|---|---|---|
| Diiron(II) Complex | Specific ligand arrangement | Mimics BMM active sites for hydroxylation studies |
| Triiron(II) Complex | Modified reaction conditions | Unprecedented phenoxide-bridged complex formation |
Biological Applications
Antioxidant Properties
Studies have indicated that this compound exhibits both antioxidant and pro-oxidant activities. This dual behavior is particularly relevant in biological systems where it may influence oxidative stress responses.
Case Study: Antioxidant Activity Assessment
In vitro assays have shown that this compound can scavenge free radicals, suggesting potential applications in therapeutic formulations aimed at reducing oxidative damage in cells.
Environmental Chemistry
Pesticide Development
The compound has been explored as a potential active ingredient in pesticide formulations due to its effectiveness against certain pests. Its chemical stability and interaction with biological systems make it a candidate for further development in agricultural applications.
Case Study: Ecotoxicological Assessment
Research evaluating the environmental impact of this compound-based pesticides has highlighted its effects on non-target aquatic organisms, emphasizing the need for careful risk assessment during formulation development .
Cosmetic Formulations
Stabilizing Agent
In cosmetic chemistry, this compound is utilized for its stabilizing properties in formulations. It can enhance the efficacy of active ingredients while providing skin benefits due to its antioxidant properties.
| Cosmetic Application | Functionality |
|---|---|
| Skin Care Products | Stabilizer and antioxidant agent |
| Hair Care Products | Improves formulation stability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Coordination Chemistry
- This compound: Forms stable Ru complexes (e.g., [Ru(pyO)₂(nbd)]), enabling chelate-bridge switching under CO or CNtBu exposure. Computational studies confirm its superior coordination vs. 2-picolyl ligands .
C–H Activation
- This compound: Directs Pd-catalyzed acylation in tyrosine-containing peptides with high site selectivity. The pyridyloxy group remains intact during reactions, enabling post-functionalization modifications .
- 2-Phenoxyphenol: Lacks nitrogen for directing effects; applications focus on polymer stabilizers or intermediates .
Physical and Chemical Properties
*Estimated based on structural analogs.
Key Research Findings
Coordination Switching: Ru complexes with this compound ligands exhibit reversible chelate-bridge opening, a property absent in phenyl- or phenoxy-substituted analogs .
Biochemical Labeling: The 2-pyridyloxy group enables selective Tyr acylation in peptides, outperforming non-coordinating substituents like phenyl or alkyl chains .
Toxicity Divergence: While o-phenylphenol and nonylphenol show significant health risks, this compound derivatives are utilized safely in bioapplications, highlighting substituent-dependent safety profiles .
Q & A
Q. How can researchers synthesize o-(2-Pyridyloxy)phenol in a laboratory setting?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution, where 2-chloropyridine reacts with catechol derivatives under basic conditions (e.g., K₂CO₃ in dimethylformamide). Monitor reaction progress via thin-layer chromatography (TLC). Purification typically requires column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate). For scale-up, consider recrystallization from ethanol/water mixtures. Structural analogs, such as o-methoxyphenoxy derivatives, have been synthesized using similar protocols .
Advanced Research Questions
Q. How should experimental designs be optimized to assess this compound’s environmental stability under variable pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies using a central composite design (CCD) to evaluate pH (3–10) and temperature (25–60°C) effects. Quantify degradation kinetics via UV-Vis spectroscopy or LC-MS. Include control experiments with inert atmospheres (N₂) to isolate oxidative pathways. For data modeling, apply Arrhenius equations to extrapolate half-lives under natural conditions. Reference phenol degradation frameworks, such as immobilized microbial consortia studies, to identify critical stability thresholds .
Q. How can contradictions in toxicological data for o-(2-Pyridyloxy)phenol across studies be systematically resolved?
- Methodological Answer : Perform meta-analyses to identify confounding variables:
- Exposure models : Compare in vitro (e.g., hepatic cell lines) and in vivo (rodent) systems, noting differences in metabolic activation (e.g., cytochrome P450 activity).
- Dose-response relationships : Reconcile discrepancies by standardizing units (e.g., mg/kg vs. µM) and exposure durations.
- Endpoint variability : Distinguish acute cytotoxicity (e.g., membrane integrity assays) from chronic effects (e.g., genotoxicity via comet assays). Cross-reference toxicokinetic data from regulatory databases (e.g., ECHA, EFSA) for validation .
Q. What strategies mitigate interference from phenolic byproducts in spectroscopic assays involving o-(2-Pyridyloxy)phenol?
- Methodological Answer : Employ derivative spectroscopy (e.g., second-derivative UV-Vis) to resolve overlapping absorption bands. For fluorescence-based assays, use quenching agents (e.g., ascorbic acid) to suppress auto-oxidation artifacts. In NMR, deuterated solvents (e.g., DMSO-d₆) and relaxation agents (e.g., Cr(acac)₃) enhance signal resolution. For complex mixtures, hyphenated techniques like LC-NMR/MS provide unambiguous identification of degradation products .
Data Interpretation and Validation
Q. How can researchers validate the reproducibility of o-(2-Pyridyloxy)phenol’s bioactivity in cell culture models?
- Methodological Answer :
- Culture media selection : Use phenol red-free media to avoid estrogenic interference, particularly in hormone-sensitive assays .
- Positive/Negative controls : Include reference compounds (e.g., resveratrol for antioxidant studies) and solvent controls (e.g., DMSO ≤0.1%).
- Multi-laboratory validation : Adopt standardized protocols from organizations like OECD or ASTM. For gene expression studies, validate via qRT-PCR with ≥3 housekeeping genes (e.g., GAPDH, ACTB) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
